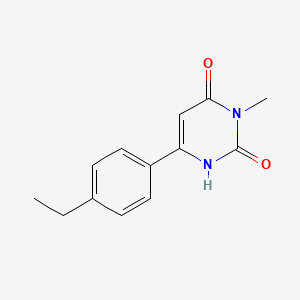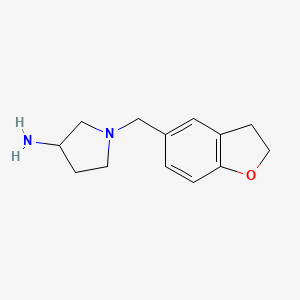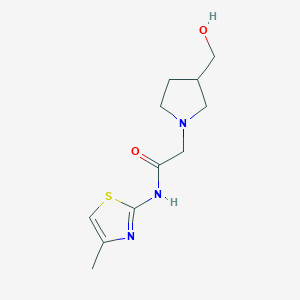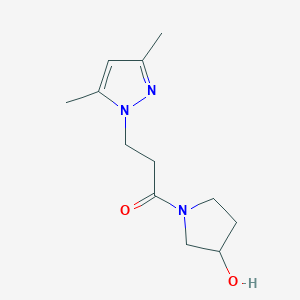
6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
説明
6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (ETP-MTD) is a synthetic compound with potential applications in a variety of scientific research areas. ETP-MTD has been studied for its biochemical and physiological effects, and its synthesis and mechanism of action have been investigated.
科学的研究の応用
Subheading Molecular Structure and Vibrational Spectra
The molecular structure and vibrational spectra of 6-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives have been extensively studied. Theoretical investigations using FT-IR and FT-Raman spectroscopy, alongside Density Functional Theory (DFT), have provided insights into the molecular structure, vibrational wavenumbers, and other properties like HOMO-LUMO energy gap and NBO analysis. This compound, due to its high first hyperpolarizability, is considered a promising candidate for nonlinear optical applications, with its π nature HOMO being delocalized over the phenyl ring while the LUMO is located over the pyrimidine ring (Al-Abdullah et al., 2014).
Synthesis and Chemical Reactions
Subheading Synthesis and Reactivity
N-Substituted 6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diones have shown reactivity with aliphatic carboxylic acid chlorides, leading to various derivatives, including 4-O-acyl derivatives and enamino derivatives. These reactions and the subsequent chemical transformations highlight the versatility and chemical properties of the tetrahydropyrimidine-2,4-dione framework, showcasing its potential in the synthesis of complex organic molecules (Rubinov et al., 2008).
Structural and Conformational Analysis
Subheading X-ray Crystallography and Computational Analysis
Detailed structural and conformational analysis of tetrahydropyrimidine derivatives has been conducted using X-ray crystallography and quantum chemical calculations (DFT). These studies reveal the quasi-boat conformation of the heterocyclic ring and the occurrence of both R- and S- enantiomers, providing valuable information on the stereochemistry and molecular dynamics of these compounds (Memarian et al., 2013).
Supramolecular Assemblies
Subheading Hydrogen-bonded Supramolecular Networks
The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been utilized to form novel crown-containing hydrogen-bonded supramolecular assemblies. Extensive H-bonding interactions lead to the formation of complex 2D and 3D networks, which incorporate macrocyclic cations and demonstrate the potential of these compounds in the design of sophisticated molecular architectures (Fonari et al., 2004).
特性
IUPAC Name |
6-(4-ethylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-9-4-6-10(7-5-9)11-8-12(16)15(2)13(17)14-11/h4-8H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZQTMWCMGJDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1491624.png)

![2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B1491627.png)



![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491635.png)
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491638.png)
![1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491639.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491640.png)